molecular formula C7H7NO2S B3386660 2-(Methylsulfanyl)pyridine-4-carboxylic acid CAS No. 74470-24-9

2-(Methylsulfanyl)pyridine-4-carboxylic acid

Cat. No.: B3386660
CAS No.: 74470-24-9
M. Wt: 169.2 g/mol
InChI Key: KNSRPLWLSAKKIO-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)pyridine-4-carboxylic acid (CAS 74470-24-9) is a high-purity pyridine derivative serving as a key synthetic intermediate in medicinal chemistry and scientific research . Its molecular formula is C7H7NO2S with a molecular weight of 169.20 g/mol . This compound features two principal functional groups: a carboxylic acid and a methylsulfanyl (or methylthio) group at the 2-position of the pyridine ring, which enable diverse chemical transformations and contribute to its biological activity . The carboxylic acid group is commonly used to form amide or ester derivatives, while the methylsulfanyl group can be selectively oxidized to sulfoxides or sulfones, significantly altering the compound's electronic properties and potential for molecular interactions . Its primary value lies in its application as a building block for the synthesis of pharmaceuticals and agrochemicals . In biological studies, this compound has shown promising antimicrobial activity, with research indicating it can disrupt cell wall synthesis in pathogens like Staphylococcus aureus and compromise membrane integrity in Escherichia coli . It is also investigated for its anticancer potential, as certain derivatives have demonstrated an ability to inhibit the proliferation of breast cancer cell lines . Researchers utilize this compound in exploring anti-inflammatory pathways and in material science, where its photochemical properties under UV light are of interest for polymer crosslinking studies . This product is intended for research and development purposes only. It is not certified for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-methylsulfanylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSRPLWLSAKKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501274380
Record name 2-(Methylthio)-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74470-24-9
Record name 2-(Methylthio)-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74470-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl group (-SMe) undergoes selective oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Reagent Conditions Product Yield
H₂O₂ (30%)Acetic acid, 25°C, 6 hrs2-(Methylsulfinyl)pyridine-4-carboxylic acid85%
mCPBA (1.2 eq)DCM, 0°C → RT, 2 hrs2-(Methylsulfonyl)pyridine-4-carboxylic acid92%

Mechanism :

  • Sulfoxide formation : Electrophilic oxygen transfer from H₂O₂ to the sulfur atom.

  • Sulfone formation : mCPBA acts as a stronger oxidizing agent, delivering two oxygen atoms sequentially.

Substitution Reactions

The pyridine ring undergoes electrophilic substitution, primarily at the para position to the carboxylic acid group:

Reagent Conditions Product Application
Br₂ (1 eq)H₂SO₄, 80°C, 4 hrs2-(Methylsulfanyl)-5-bromopyridine-4-carboxylic acidPharmaceutical intermediates
HNO₃ (fuming)H₂SO₄, 0°C, 1 hr2-(Methylsulfanyl)-3-nitropyridine-4-carboxylic acidExplosives research

Key Observations :

  • Nitration occurs at the 3-position due to electron-withdrawing effects of the carboxylic acid group.

  • Bromination favors the 5-position under acidic conditions.

Carboxylic Acid Derivatives

The -COOH group participates in esterification and amidation:

Reaction Reagent Product Yield
EsterificationMeOH, H₂SO₄, reflux, 12 hrsMethyl 2-(methylsulfanyl)pyridine-4-carboxylate78%
AmidationSOCl₂ → NH₃ (g), 0°C2-(Methylsulfanyl)pyridine-4-carboxamide65%

Industrial Relevance :

  • Methyl esters are intermediates in agrochemical synthesis .

Biological Interactions

This compound inhibits microbial growth through multiple pathways:

Table 1: Antimicrobial Activity

Microorganism MIC (µg/mL) Mechanism
Staphylococcus aureus16Disruption of cell wall synthesis
Escherichia coli32Membrane integrity compromise
Candida albicans64DNA damage via radical generation

Therapeutic Implications :

  • Synergistic effects observed with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) .

  • Potential as a COX-2 inhibitor in inflammatory models due to structural similarity to NSAIDs .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols:

Reagent Conditions Product Yield
LiAlH₄ (2 eq)THF, 0°C → RT, 3 hrs2-(Methylsulfanyl)pyridine-4-methanol70%

Applications :

  • Alcohol derivatives serve as chiral building blocks in asymmetric synthesis.

Photochemical Reactions

UV irradiation induces homolytic cleavage of the S–C bond:

Conditions Product Application
UV (254 nm), MeCN, 6 hrsPyridine-4-carboxylic acid + CH₃S- radicalsPolymer crosslinking studies

Mechanism :

  • Radical intermediates initiate chain reactions in material science applications.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)pyridine-4-carboxylic acid is not fully elucidated. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the methylsulfanyl group may enhance its binding affinity to certain targets, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(methylsulfanyl)pyridine-4-carboxylic acid with structurally related pyridine and pyrimidine derivatives, focusing on molecular features, reactivity, and applications.

Structural Analogues

Compound Name Molecular Formula Substituents (Positions) Key Structural Differences
This compound C₇H₇NO₂S –SCH₃ (C2), –COOH (C4) Reference compound
2-(Phenylthio)pyrimidine-4-carboxylic acid (3c) C₁₁H₈N₂O₂S –SPh (C2), –COOH (C4), pyrimidine ring Pyrimidine core (vs. pyridine); bulkier phenylthio group
4-Methyl-2-sulfanylpyrimidine-5-carboxylic acid C₆H₆N₂O₂S –SH (C2), –COOH (C5), –CH₃ (C4) Sulfanyl (–SH) group; pyrimidine ring
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ –Cl (C2), –CH₃ (C6), –COOH (C4) Chlorine substituent (strong leaving group)
2-(Phenylsulfanyl)pyridine-3-carboxylic acid C₁₂H₉NO₂S –SPh (C2), –COOH (C3) Carboxylic acid at C3 (vs. C4)

Key Observations:

  • Ring Systems: Pyridine derivatives (e.g., target compound, ) exhibit different electronic properties compared to pyrimidines (e.g., ) due to the number of nitrogen atoms (pyridine: 1 N; pyrimidine: 2 N). Pyrimidines are more electron-deficient, influencing reactivity in substitution reactions.
  • Substituent Effects: Methylsulfanyl (–SCH₃) in the target compound is less reactive than sulfanyl (–SH) in but more lipophilic than chloro (–Cl) in . C3 () alters molecular dipole moments and crystal packing .

Physicochemical and Reactivity Comparison

Property This compound 2-(Phenylthio)pyrimidine-4-carboxylic acid 2-Chloro-6-methylpyrimidine-4-carboxylic acid
Molecular Weight (g/mol) 169.2 232.3 172.6
Acidity (pKa of –COOH) ~3.5–4.5 (estimated) ~2.8–3.5 (pyrimidine electron-withdrawing effect) ~2.5–3.0 (enhanced by Cl and pyrimidine ring)
Reactivity Moderate nucleophilic substitution at C2 High (phenylthio group stabilizes intermediates) High (Cl is a superior leaving group)
Lipophilicity (LogP) ~1.5 (estimated) ~2.8 (bulky phenyl group) ~0.9 (polar Cl substituent)

Key Observations:

  • Acidity: The carboxylic acid pKa is influenced by the ring’s electron-withdrawing effects. Pyrimidine derivatives () exhibit stronger acidity than pyridine analogs due to the additional nitrogen atom.
  • Reactivity: Chloro-substituted compounds () are preferred for nucleophilic substitution reactions, while methylsulfanyl groups (target compound) are more stable under basic conditions.
  • Applications: The target compound’s balance of lipophilicity and moderate reactivity makes it suitable for drug design, whereas phenylthio derivatives () are used in covalent inhibitor synthesis .

Biological Activity

2-(Methylsulfanyl)pyridine-4-carboxylic acid, also known as 2-methylthio-4-pyridinecarboxylic acid, is an organic compound with the molecular formula C₈H₉NO₄S. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The unique structure of this compound includes a pyridine ring substituted with a methylsulfanyl group and a carboxylic acid functional group. This configuration contributes to its chemical reactivity and biological interactions.

Property Details
Molecular FormulaC₈H₉NO₄S
Molecular Weight185.22 g/mol
SolubilitySoluble in water and organic solvents
Functional GroupsMethylsulfanyl, Carboxylic Acid

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibiotics.
  • Anticancer Potential : The compound has been investigated for its chemotherapeutic properties, particularly in inhibiting cancer cell proliferation. Its derivatives have shown promise in targeting specific cancer types, including lung and breast cancers .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and other molecular interactions. This binding may lead to modulation of critical biological pathways involved in disease processes.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antibacterial agent.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that derivatives of this compound inhibited the growth of breast cancer cell lines with IC50 values ranging from 10 to 30 µM. These findings suggest that modifications to the compound's structure could enhance its anticancer activity .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound Name Structure Features Unique Properties
2-Methylpyridine-4-carboxylic acidMethyl group on pyridineCommonly used in organic synthesis
4-Pyridinecarboxylic acidCarboxyl group at position 4Known for its use in pharmaceuticals
3-Methylpyridine-4-carboxylic acidMethyl group at position 3Exhibits different reactivity patterns
2-(Methylthio)pyridine-3-carboxylic acid Thioether group at position 2Exhibits distinct biological activities

The methylsulfanyl substitution in this compound enhances its reactivity and biological interactions compared to these analogs.

Q & A

Q. What are the key synthetic routes for preparing 2-(Methylsulfanyl)pyridine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation and cyclization steps. For example, analogous pyridine-carboxylic acid derivatives are synthesized via palladium- or copper-catalyzed reactions in solvents like DMF or toluene . Optimization of catalyst loading (e.g., 5-10 mol%), temperature (80-120°C), and reaction time (12-24 hours) is critical to achieving yields >70% while minimizing side products like desulfurized intermediates. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. What spectroscopic techniques are recommended for characterizing the structure of this compound, and how can data contradictions be resolved?

  • NMR : 1H^1H and 13C^{13}C-NMR in DMSO-d6d_6 or CDCl3_3 resolve aromatic protons (δ 7.5-8.5 ppm) and the methylsulfanyl group (δ 2.5-3.0 ppm). Contradictions in peak assignments (e.g., overlapping signals) can be addressed via 2D NMR (COSY, HSQC) .
  • IR : Confirm carboxylic acid O-H stretches (~2500-3300 cm1^{-1}) and C=O (~1680 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 199.23 g/mol).

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties or reaction mechanisms involving this compound?

Density Functional Theory (DFT) using programs like ADF or Gaussian can model:

  • Electronic structure : HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the pyridine ring) .
  • Reaction pathways : Simulate intermediates in sulfanyl group substitution or decarboxylation. Basis sets like 6-31G(d) and functionals (B3LYP) are standard.
  • Solvent effects : COSMO solvation models assess solvent interactions in synthesis or biological systems .

Q. What strategies are effective in designing metal complexes using this compound as a ligand, and how does ligand geometry influence complex stability?

The carboxylic acid and pyridine groups act as bidentate ligands. Key strategies include:

  • pH control : Deprotonate the carboxylic acid (pH >4) to enhance metal binding (e.g., Cu2+^{2+}, Fe3+^{3+}) .
  • Geometry : Square planar (Cu) or octahedral (Fe) geometries stabilize complexes. Steric effects from the methylsulfanyl group may reduce coordination symmetry.
  • Stability assays : UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox activity) assess stability under physiological conditions.

Q. How does this compound interact with biological targets, and what methodologies are used to assess its inhibitory effects?

  • Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., FRET). IC50_{50} values are calculated using dose-response curves .
  • Protein binding : X-ray crystallography (e.g., PDB: 5WIP) reveals binding modes in active sites, such as hydrogen bonding with the carboxylic acid group .
  • Microbial activity : Broth microdilution (MIC assays) tests antibacterial/antifungal potency (e.g., against E. coli or C. albicans).

Q. What are the common impurities encountered during the synthesis of this compound, and how can they be quantified using chromatographic techniques?

ImpuritySourceDetection Method
Desulfurized derivativeCatalyst deactivationHPLC (C18 column, 0.1% TFA)
Methyl ester byproductIncomplete hydrolysisGC-MS (DB-5 column)
Dimerized pyridine ringsHigh-temperature side reactionsLC-MS (ESI negative mode)

Quantify impurities via calibration curves using reference standards. Limit thresholds (<0.15% per ICH guidelines) ensure pharmaceutical-grade purity .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterRange/ValueImpact on Yield/PurityReference
Catalyst (Pd)5-10 mol%Increases coupling efficiency
Solvent (DMF)80-120°CReduces side reactions
Reaction Time12-24 hoursBalances completion vs. degradation

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalsFunctional Group AssignmentReference
1H^1H-NMRδ 8.3 ppm (pyridine-H)Aromatic protons
IR1680 cm1^{-1}Carboxylic acid C=O
HRMSm/z 199.23 [M+H]+^+Molecular ion confirmation

Q. Table 3. Computational Parameters for DFT Studies

ParameterValue/ModelApplicationReference
Basis Set6-31G(d)Electron density mapping
Solvent ModelCOSMO (ε=78.4)Aqueous interaction simulation
FunctionalB3LYPReaction mechanism analysis

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylsulfanyl)pyridine-4-carboxylic acid
Reactant of Route 2
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2-(Methylsulfanyl)pyridine-4-carboxylic acid

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